molecular formula C12H15BrO B13669845 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone

Cat. No.: B13669845
M. Wt: 255.15 g/mol
InChI Key: ZEDMENALRQNCBA-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone is an organic compound with the molecular formula C12H15BrO It is a brominated ketone, featuring a bromine atom attached to the alpha position of the ethanone group, and a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone typically involves the bromination of 1-[3-(tert-butyl)phenyl]ethanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).

    Reduction Reactions: The compound can be reduced to 1-[3-(tert-butyl)phenyl]ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethanone group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or primary amines in polar solvents like ethanol or water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of 1-[3-(tert-butyl)phenyl]ethanol or corresponding amines and thiols.

    Reduction: Formation of 1-[3-(tert-butyl)phenyl]ethanol.

    Oxidation: Formation of 3-(tert-butyl)benzoic acid.

Scientific Research Applications

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(tert-butyl)phenyl]ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethanone: Similar structure but lacks the tert-butyl group, making it less sterically hindered.

    2-Bromo-1-(4-methylphenyl)ethanone: Similar structure with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

    2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom on the phenyl ring, influencing its electronic properties and reactivity.

Uniqueness

2-Bromo-1-[3-(tert-butyl)phenyl]ethanone is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-1-(3-tert-butylphenyl)ethanone

InChI

InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7H,8H2,1-3H3

InChI Key

ZEDMENALRQNCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)CBr

Origin of Product

United States

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